molecular formula C54H73N8O15S+ B10775590 MDP-rhodamine

MDP-rhodamine

Cat. No.: B10775590
M. Wt: 1106.3 g/mol
InChI Key: WIKKPYADGXLQLA-FREYQMBCSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

MDP-rhodamine, also known as muramyl dipeptide-rhodamine, is a synthetic organic compound that combines muramyl dipeptide with rhodamine. Muramyl dipeptide is the minimal bioactive peptidoglycan motif common to all bacteria, essential for adjuvant activity in vaccines. Rhodamine is a fluorescent dye widely used in biological research for its excellent photophysical properties .

Preparation Methods

MDP-rhodamine is synthesized by coupling muramyl dipeptide with rhodamine via a 6-aminohexanoic acid spacer molecule at the C6 position of the muric acid. This spacer linker arm minimizes potential steric hindrance effects . The preparation involves dissolving this compound in dimethyl sulfoxide (DMSO) and then adding sterile water to achieve the desired concentration

Chemical Reactions Analysis

MDP-rhodamine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions but typically involve modifications to the peptide or rhodamine components.

Scientific Research Applications

MDP-rhodamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

MDP-rhodamine is unique due to its combination of muramyl dipeptide and rhodamine, providing both immunostimulatory and fluorescent properties. Similar compounds include:

This compound stands out due to its dual functionality, making it a valuable tool in both immunological and imaging studies.

Properties

Molecular Formula

C54H73N8O15S+

Molecular Weight

1106.3 g/mol

IUPAC Name

[9-[4-[[6-[[(2R,3S,4R,5R,6R)-5-acetamido-4-[(2R)-1-[[(2S)-1-[[(2R)-1-amino-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]oxy-3,6-dihydroxyoxan-2-yl]methoxy]-6-oxohexyl]carbamothioylamino]-2-carboxyphenyl]-6-(diethylamino)xanthen-3-ylidene]-diethylazanium

InChI

InChI=1S/C54H72N8O15S/c1-8-61(9-2)33-17-20-36-40(26-33)76-41-27-34(62(10-3)11-4)18-21-37(41)45(36)35-19-16-32(25-38(35)52(71)72)59-54(78)56-24-14-12-13-15-44(66)74-28-42-47(67)48(46(53(73)77-42)58-31(7)63)75-30(6)51(70)57-29(5)50(69)60-39(49(55)68)22-23-43(64)65/h16-21,25-27,29-30,39,42,46-48,53,67,73H,8-15,22-24,28H2,1-7H3,(H8,55,56,57,58,60,63,64,65,68,69,70,71,72,78)/p+1/t29-,30+,39+,42+,46+,47+,48+,53+/m0/s1

InChI Key

WIKKPYADGXLQLA-FREYQMBCSA-O

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O)NC(=O)C)O[C@H](C)C(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)O)C(=O)N)O)C(=O)O

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)NC(=S)NCCCCCC(=O)OCC5C(C(C(C(O5)O)NC(=O)C)OC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N)O)C(=O)O

Origin of Product

United States

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